N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 6-phenylimidazo[2,1-b][1,3]thiazole heterocycle.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(22-15-6-7-18-19(10-15)27-9-8-26-18)11-16-13-28-21-23-17(12-24(16)21)14-4-2-1-3-5-14/h1-7,10,12-13H,8-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPTCFPQIXWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide. For instance:
- Imidazo[2,1-b][1,3]thiazole Derivatives : A study on imidazo[2,1-b][1,3]thiazole derivatives demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1. Compounds from this series exhibited half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM, indicating their potential as anticancer agents .
Anti-Diabetic Properties
The compound's derivatives have also been investigated for their anti-diabetic effects:
- α-Glucosidase Inhibition : A recent synthesis of new derivatives based on the benzodioxin structure showed varying degrees of inhibitory activity against the α-glucosidase enzyme. Some compounds demonstrated moderate inhibitory effects, suggesting potential for managing postprandial blood glucose levels .
Antimicrobial Activity
Research has indicated that related compounds exhibit antimicrobial properties:
- Bacterial Inhibition : Compounds derived from the benzodioxin framework showed promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed inhibition rates significantly higher than standard antibiotics like oxytetracycline .
Case Study 1: Anticancer Research
A detailed study investigated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antiproliferative effects on PDAC cells. The results indicated that specific substitutions on the imidazo-thiazole ring enhanced cytotoxicity, leading to further exploration of structure-activity relationships (SAR) .
Case Study 2: Anti-Diabetic Activity
In another investigation focused on anti-diabetic properties, researchers synthesized several derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) and assessed their α-glucosidase inhibitory activities. The findings revealed that while most compounds exhibited weak to moderate inhibition, some showed promise for further development as therapeutic agents against diabetes .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can help increase acetylcholine levels, potentially improving cognitive function in diseases like Alzheimer’s.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Key Insights from Structural Variations
Heterocyclic Core Modifications: The target compound’s imidazo[2,1-b][1,3]thiazole core (vs. Nitro groups in analogs (e.g., ) increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in VEGFR-2), but may reduce metabolic stability due to redox sensitivity .
Substituent Effects :
- The phenyl group on the imidazothiazole in the target compound could enhance lipophilicity and membrane permeability compared to pyridinyl or ureido groups in .
- Sulfanyl bridges (e.g., ) improve solubility but may introduce metabolic liabilities (e.g., oxidation to sulfoxides) compared to the target’s acetamide linker .
Pharmacological Implications: Anti-inflammatory Potential: The benzodioxin-acetic acid analog showed COX inhibition comparable to ibuprofen. Replacing the carboxylic acid with an acetamide (as in the target compound) may reduce gastrointestinal toxicity but require prodrug strategies for activation . However, the absence of a nitro or ureido group may alter selectivity .
Research Findings and Trends
Antimicrobial Activity :
- Sulfonamide-containing benzodioxin analogs (e.g., ) exhibited broad-spectrum antimicrobial activity, with low hemolytic risk. The target compound’s lack of a sulfonamide group may shift its spectrum toward Gram-positive or fungal targets .
Analgesic Properties: Thiadiazole-thioacetamides (e.g., ) demonstrated antinociceptive effects in tail-clip assays. The target’s imidazothiazole may modulate similar pain pathways (e.g., TRPV1 or opioid receptors) but with distinct kinetics due to structural rigidity .
Synthetic Accessibility :
- Click chemistry (e.g., ) and Suzuki coupling (implied in ) are common for such hybrids. The target compound’s synthesis likely involves condensation of benzodioxin-6-amine with imidazothiazole precursors, as seen in .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions that typically start with the appropriate benzodioxin and thiazole derivatives. The general synthetic pathway includes:
- Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with various acylating agents to form the acetamide moiety.
- Thiazole Integration : Subsequent reactions introduce the thiazole ring through cyclization methods involving imidazole derivatives.
- Final Coupling : The final product is obtained by coupling the benzodioxin and thiazole components using standard amide formation techniques.
Enzyme Inhibition Studies
Recent studies have reported that derivatives of benzodioxin and thiazole exhibit significant enzyme inhibitory activities. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD) .
Anticancer Activity
Thiazole-containing compounds are recognized for their anticancer properties. Research indicates that:
- Cytotoxicity : The presence of thiazole rings correlates with increased cytotoxicity against various cancer cell lines. For example, studies demonstrated that certain thiazole derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxin moiety | Enhances enzyme inhibition |
| Thiazole ring | Contributes to anticancer activity |
| Acetamide group | Modulates pharmacokinetics |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Study on AChE Inhibition : A compound closely related to this compound demonstrated a significant reduction in AChE activity in vitro, suggesting potential for AD treatment .
- Anticancer Efficacy : In vitro assays showed that a derivative exhibited potent cytotoxic effects against breast cancer cell lines with an IC50 value significantly lower than that of standard treatments .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Advanced Methodological Approach:
Optimization involves systematic adjustment of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may reduce side reactions .
- Temperature control : Microwave-assisted synthesis (80–120°C) accelerates reaction kinetics and reduces decomposition .
- Catalysts : Triethylamine or cesium carbonate improves coupling efficiency in acetamide formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (2:8 to 1:1) resolves polar byproducts. Monitor progress via TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane) .
What strategies resolve contradictory spectroscopic data during structural characterization?
Advanced Analytical Workflow:
- Complementary techniques : Combine H/C NMR (DMSO-d6, 400 MHz) with High-Resolution Mass Spectrometry (HRMS) to cross-validate molecular ion peaks (e.g., m/z 440.4 for CHFNOS) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles in benzodioxin-thiazole linkages) .
- Computational validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .
How can computational methods guide the design of bioactive derivatives?
Computational Strategies:
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like kinase enzymes (PDB: 3ERT). Focus on interactions between the imidazothiazole moiety and catalytic residues .
- QSAR modeling : Train models on derivatives with IC data (e.g., against MCF-7 cells) to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance activity) .
- Reaction path prediction : Apply quantum chemical calculations (Gaussian 16) to simulate intermediates in thioacetamide formation .
What statistical approaches optimize reaction parameters for synthesis?
Experimental Design Framework:
- Design of Experiments (DoE) : Use a Central Composite Design to evaluate interactions between temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal conditions for >85% yield .
- Multivariate analysis : Principal Component Analysis (PCA) correlates reaction variables with purity metrics (e.g., HPLC area%) .
How to evaluate in vitro biological activity against cancer cell lines?
Biological Assay Protocol:
- Cell viability : Use MTT assays on A549 (lung) and MCF-7 (breast) cells, with etoposide as a positive control. Calculate IC via nonlinear regression (GraphPad Prism) .
- Apoptosis markers : Quantify caspase-3 activation via Western blot (30 µg protein lysate, anti-caspase-3 primary antibody) .
- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to ensure reproducibility .
How to address discrepancies between theoretical and experimental reaction outcomes?
Troubleshooting Methodology:
- Mechanistic reevaluation : Use isotopic labeling (e.g., C-acetamide) to track unexpected byproducts via C NMR .
- Side-product analysis : Isolate impurities via preparative HPLC and characterize using LC-MS/MS .
- Kinetic studies : Employ stopped-flow spectroscopy to identify rate-limiting steps in imidazothiazole ring closure .
What advanced techniques analyze degradation products under physiological conditions?
Stability and Degradation Profiling:
- Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24 hours. Quench reactions with acetonitrile .
- HPLC-MS/MS : Use a C18 column (2.6 µm, 150 mm) with 0.1% formic acid gradient to separate degradation products. Identify fragments via m/z 325.1 (cleavage at acetamide bond) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity by NMR .
How to design SAR studies for derivatives of this compound?
SAR Study Design:
- Systematic substitution : Synthesize analogs with variations at the phenyl (e.g., -Cl, -OCH) and benzodioxin positions. Assess impact on logP (HPLC-measured) and cytotoxicity .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from 30 derivatives. Validate with leave-one-out cross-validation (q > 0.5) .
- In silico ADMET : Predict bioavailability (SwissADME) and hepatotoxicity (ProTox-II) to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
